Aspalathin (2',3,4,4',6'-pentahydroxy-3'-C-β-D-glucopyranosyldihydrochalcone) is a C-glucosyl dihydrochalcone, a type of flavonoid, predominantly found in Aspalathus linearis (Burman f.) R. Dahlgren, commonly known as Rooibos. [] Rooibos is a shrub endemic to the mountainous Cederberg region of the Western Cape province of South Africa. [] This plant has a long history of use in traditional medicine and is gaining increasing recognition as a source of bioactive compounds. [] Aspalathin is particularly interesting due to its unique structure and potential health benefits, especially in the context of metabolic diseases like type 2 diabetes and obesity. [, , , , ]
Aspalathin is a key compound found in unfermented or green Rooibos, while its concentration significantly decreases during the fermentation process, leading to the characteristic red-brown color of fermented Rooibos. [, , ] This is because aspalathin undergoes oxidation during fermentation, converting into other flavonoids like isoorientin and orientin. [, , ]
The potential benefits of aspalathin have led to research focusing on its extraction, synthesis, and evaluation of its biological activity. [, , , , , ] These research efforts aim to unlock its potential application as a nutraceutical or therapeutic agent for metabolic disorders and other health conditions.
Improving Stability and Bioavailability: Research on improving aspalathin's stability and bioavailability is crucial for maximizing its therapeutic potential. [, ] This includes exploring encapsulation techniques, formulating stable derivatives, and investigating its metabolism to understand its fate in the body.
Synergistic Effects with Other Rooibos Compounds: Investigating the synergistic effects of aspalathin with other bioactive compounds in Rooibos, such as isoorientin and orientin, could lead to the development of more potent extracts or formulations with enhanced bioactivity. [, ]
Aspalathin is primarily sourced from green Rooibos tea, which is made from unfermented leaves of the Aspalathus linearis plant. The concentration of aspalathin can vary significantly based on factors such as the cultivation conditions and the processing methods used during tea production. Notably, fermentation processes tend to reduce its levels in the final product .
In terms of classification, aspalathin belongs to the broader category of flavonoids, specifically under the subclass of dihydrochalcones. Its unique structure and properties distinguish it from other flavonoids.
The synthesis of aspalathin has been achieved through various methods, with notable approaches including:
Spectroscopic analysis confirms the identity of synthetic aspalathin through techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The data obtained closely matches that of naturally occurring aspalathin, validating the synthesis methods employed .
Aspalathin participates in various chemical reactions that enhance its functional properties:
The mechanism by which aspalathin exerts its beneficial effects primarily involves:
Aspalathin is characterized by:
Key chemical properties include:
Aspalathin has garnered attention for its potential applications in various fields:
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